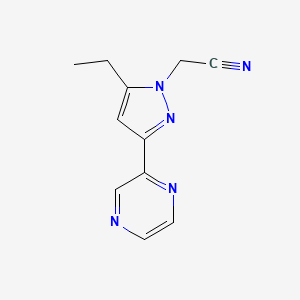
2-(5-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetonitrile
Overview
Description
2-(5-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetonitrile is a useful research compound. Its molecular formula is C11H11N5 and its molecular weight is 213.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 2-(5-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetonitrile is a pyrazole derivative that has garnered interest in medicinal chemistry due to its diverse biological activities. Pyrazole derivatives are known for their potential therapeutic applications, including antimicrobial, anti-inflammatory, anticancer, and neuroprotective effects. This article provides a comprehensive overview of the biological activities associated with this specific compound, supported by data tables and relevant research findings.
The molecular formula of this compound is , with a molecular weight of 218.2551 g/mol. The compound's structure includes a pyrazole ring substituted with an ethyl group and a pyrazinyl moiety, which may contribute to its biological properties.
1. Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of pyrazole derivatives. In vitro evaluations have demonstrated that compounds similar to this compound exhibit significant activity against various pathogens.
| Pathogen | Minimum Inhibitory Concentration (MIC) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 0.22 - 0.25 μg/mL | Bactericidal |
| Escherichia coli | MIC not specified | Bactericidal |
| Candida albicans | MIC not specified | Fungicidal |
In one study, pyrazole derivatives showed inhibition of biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, indicating their potential as therapeutic agents against biofilm-associated infections .
2. Anti-inflammatory Activity
Pyrazole compounds have been recognized for their anti-inflammatory properties. The presence of specific substituents on the pyrazole ring can enhance anti-inflammatory activity, making it a target for drug development in treating inflammatory diseases .
3. Anticancer Activity
Research into the anticancer properties of pyrazole derivatives has shown promising results. Compounds similar to this compound have been tested in vitro against various cancer cell lines, demonstrating cytotoxic effects.
| Cancer Cell Line | IC50 Value (μM) | Activity Type |
|---|---|---|
| MCF-7 (Breast Cancer) | IC50 not specified | Cytotoxic |
| A549 (Lung Cancer) | IC50 not specified | Cytotoxic |
These findings suggest that the compound may interfere with cancer cell proliferation and survival mechanisms .
4. Neuroprotective Activity
Neuroprotective properties have also been attributed to certain pyrazole derivatives. In studies using models of neurotoxicity, compounds related to this compound showed protective effects against neuronal cell death induced by toxic agents .
Case Studies
Several case studies have highlighted the effectiveness of pyrazole derivatives in clinical and preclinical settings:
- Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial efficacy of various pyrazole derivatives, including those structurally similar to our compound. Results indicated significant activity against multi-drug resistant strains .
- Evaluation of Anti-inflammatory Effects : Another study focused on the anti-inflammatory potential of substituted pyrazoles, demonstrating that these compounds could reduce inflammation markers in animal models .
- Cytotoxicity Assays : In vitro assays conducted on human cancer cell lines revealed that certain pyrazole derivatives induced apoptosis, suggesting their potential as anticancer agents .
Properties
IUPAC Name |
2-(5-ethyl-3-pyrazin-2-ylpyrazol-1-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N5/c1-2-9-7-10(15-16(9)6-3-12)11-8-13-4-5-14-11/h4-5,7-8H,2,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYBUKBAQDSYUOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NN1CC#N)C2=NC=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















